molecular formula C7H4Cl4 B1581723 2,3-Dichlorobenzal Chloride CAS No. 57058-14-7

2,3-Dichlorobenzal Chloride

Cat. No.: B1581723
CAS No.: 57058-14-7
M. Wt: 229.9 g/mol
InChI Key: DGILBEZUEYPVNX-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzal Chloride is an organic compound with the molecular formula C7H4Cl4. It is a derivative of benzene, where two chlorine atoms are substituted at the 2nd and 3rd positions, and a dichloromethyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

2,3-Dichlorobenzal Chloride has several applications in scientific research:

Safety and Hazards

2,3-Dichlorobenzal Chloride is a hazardous chemical. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzal Chloride can be synthesized through the photochlorination of 2,3-dichlorotoluene. The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves controlled photochlorination and subsequent hydrolysis under an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzal Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in an organic solvent like dimethyl sulfoxide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield benzyl derivatives or other reduced forms.

Mechanism of Action

The mechanism of action of 2,3-Dichlorobenzal Chloride involves its reactivity with nucleophiles and electrophiles. The chlorine atoms and the dichloromethyl group make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

    2,3-Dichlorobenzyl Chloride: This compound has a similar structure but with a benzyl group instead of a dichloromethyl group.

    2,4-Dichlorobenzal Chloride: Another similar compound with chlorine atoms at the 2nd and 4th positions. It exhibits different reactivity due to the position of the chlorine atoms.

Uniqueness: 2,3-Dichlorobenzal Chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the dichloromethyl group also adds to its distinct chemical properties.

Properties

IUPAC Name

1,2-dichloro-3-(dichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGILBEZUEYPVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345686
Record name 2,3-Dichlorobenzal Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57058-14-7
Record name 1,2-Dichloro-3-(dichloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57058-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichlorobenzal Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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